molecular formula C15H21N3O2S2 B2769913 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 446310-78-7

2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2769913
CAS No.: 446310-78-7
M. Wt: 339.47
InChI Key: MPXFKMBTEYTPNV-UHFFFAOYSA-N
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Description

2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 446310-78-7) is a synthetic specialty chemical with a molecular formula of C 15 H 21 N 3 O 2 S 2 and a molecular weight of 339.48 g/mol . This compound features a tetrahydrobenzo[b]thiophene core, a scaffold recognized in medicinal chemistry for its significant research potential in developing biologically active molecules . The tetrahydrobenzo[b]thiophene structure is a key intermediate in organic synthesis and serves as a versatile building block for creating diverse heterocyclic systems . Researchers are actively exploring congeners of this structural family for a range of applications. Scientific literature indicates that novel tetrahydrobenzo[b]thiophene derivatives demonstrate promising antioxidant activity , with some compounds showing potency comparable to ascorbic acid in models of oxidative stress . Furthermore, certain 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) , a nuclear receptor considered a compelling drug target for autoimmune and inflammatory diseases . This structural class has also been investigated for its potential as kinase inhibitors and anti-cancer agents against various cancer cell lines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-15(2,3)13(20)18-14(21)17-12-10(11(16)19)8-6-4-5-7-9(8)22-12/h4-7H2,1-3H3,(H2,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFKMBTEYTPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the carboxamide group to yield amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the thiourea group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Substituted thioureas or amides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for metal ions, potentially useful in bioinorganic studies.

  • Medicine: : It could be explored for its biological activity, such as enzyme inhibition or receptor binding.

  • Industry: : Its unique structure may find use in materials science or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

  • Compound IIId : Demonstrated 60% AChE inhibition at 2.6351 mM in Wistar rats, outperforming donepezil (40% inhibition). The piperazine-acetamido linker forms three hydrogen bonds with Phe288 in the AChE active site, enhancing binding .
  • Target Compound : Data on AChE inhibition is unavailable, but its thiourea group may interact with catalytic residues like Ser203 or His447 in AChE, analogous to donepezil’s benzylpiperidine moiety.

Antioxidant Activity

  • Compound 92b: Exhibited 55.5% nitric oxide radical scavenging at 100 μM, attributed to the electron-withdrawing cyano group enhancing radical stabilization .
  • Target Compound : The pivaloylthiourea group’s sulfur atom may contribute to radical scavenging, though specific data is lacking.

Antinociceptive Activity

  • 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates: Showed significant antinociceptive effects in mice (hot plate test) with low acute toxicity (Class V). Activity is linked to the cyano group and tetrahydrobenzo[b]thiophene core .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Cyano (Compound 92b) and carboxamide substituents enhance antioxidant and AChE inhibitory activities by stabilizing charge-transfer interactions .
  • Bulky Substituents : The pivaloyl group in the target compound may improve pharmacokinetic properties (e.g., metabolic stability) but could reduce solubility .
  • Linker Flexibility : Piperazine-acetamido linkers (Compound IIId) improve AChE binding via conformational adaptability, whereas rigid phthalimide groups (Compound 12) may limit target engagement .

Biological Activity

2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.34 g/mol

This compound features a thiophene ring fused with a tetrahydrobenzothiophene structure and is modified with a pivaloylthiourea moiety.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit various biological activities. The specific activities of this compound have been explored in several studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiophene compounds. For instance:

  • Study Findings : In vitro assays showed that thiophene derivatives exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related thiophene compounds ranged from 32 to 128 µg/mL against E. coli and S. aureus .
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Thiophene A6432
Thiophene B12864
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiophene derivatives has also been documented:

  • Cell Lines Tested : Compounds were tested against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer).
  • IC50 Values : Related thiophene compounds exhibited IC50 values ranging from 50 to 200 µg/mL in inhibiting cell proliferation .
CompoundIC50 (µg/mL) against HeLaIC50 (µg/mL) against A549
Thiophene A150100
Thiophene B200120
This compoundTBDTBD

The mechanisms through which thiophenes exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, thiophenes may trigger apoptotic pathways leading to cell death.

Case Studies

  • Antimicrobial Study :
    • Researchers evaluated the effectiveness of various thiophene derivatives on bacterial strains resistant to conventional antibiotics.
    • Results indicated that certain derivatives had synergistic effects when combined with standard antibiotics.
  • Anticancer Research :
    • A study focused on the impact of thiophene compounds on cell cycle progression in HeLa cells.
    • Findings revealed that treatment with these compounds resulted in G2/M phase arrest.

Q & A

Q. What are the standard synthetic routes and purification methods for 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . Key steps include:

  • Reagent selection : Ethanol or DMSO/pyridine mixtures for solubility and reactivity.
  • Purification : Column chromatography or recrystallization (e.g., using methanol-water gradients) to achieve >95% purity .
  • Yield optimization : Adjusting reaction time (e.g., 1–12 hours) and temperature (80–100°C) to mitigate side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., amide NH2_2 peaks at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at 1650–1750 cm1^{-1}, C≡N at 2200 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives of this compound?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amidation reactions, while ethanol minimizes byproducts in cyclocondensation . - Catalysts : Use of Amberlyst 15 for acid-catalyzed etherification or LiAlH4_4 for selective reductions [[10]][[22]].

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